TCMDC-137332

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

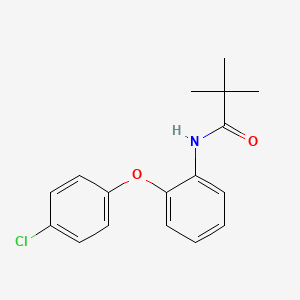

C17H18ClNO2 |

|---|---|

Molecular Weight |

303.8 g/mol |

IUPAC Name |

N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide |

InChI |

InChI=1S/C17H18ClNO2/c1-17(2,3)16(20)19-14-6-4-5-7-15(14)21-13-10-8-12(18)9-11-13/h4-11H,1-3H3,(H,19,20) |

InChI Key |

CLAKLBXBJFDOMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Initial Synthesis and Characterization of TCMDC-137332

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial synthesis, characterization, and biological evaluation of TCMDC-137332, a notable antiplasmodial compound from the Tres Cantos Antimalarial Compound Set (TCAMS). The information presented is collated from primary research and is intended to serve as a foundational resource for researchers in the field of antimalarial drug discovery.

Core Compound Data

| Parameter | Value | Reference |

| Compound ID | This compound | [1] |

| Chemical Formula | C₁₇H₁₈ClNO₂ | MedChemExpress |

| Molecular Weight | 303.78 g/mol | MedChemExpress |

| CAS Number | 165119-08-4 | MedChemExpress |

| Scaffold | 2-Phenoxyanilide | [1] |

Biological Activity

This compound was identified as a promising hit from the TCAMS library due to its potent activity against the malaria parasite, Plasmodium falciparum.[1]

| Assay | Strain | IC₅₀ (nM) | Reference |

| In vitro antiplasmodial activity | P. falciparum | 7 | MedChemExpress |

| In vitro antiplasmodial activity | P. falciparum NF54 | Not confirmed at nanomolar level in re-evaluation | [2] |

It is important to note that while initial high-throughput screening indicated nanomolar potency, a subsequent detailed study could not replicate this level of activity for this compound and its synthesized analogs.[2]

Synthesis and Characterization

The synthesis of this compound and its analogs is based on a 2-phenoxyanilide scaffold, prepared through standard amide coupling reactions.[1][2]

Experimental Protocols

General Synthesis of 2-Phenoxyanilide Analogs:

The synthesis of the 2-phenoxyanilide scaffold, from which this compound is derived, involves the reaction of an appropriate aniline with a carboxylic acid chloride. The general procedure is as follows:

-

A solution of the relevant 2-phenoxyaniline hydrochloride (1.50 mmol) and triethylamine (4.00 mmol) is prepared in toluene (5–8 mL) and cooled.

-

The corresponding acid chloride (e.g., pivaloyl chloride for this compound) (1.65 mmol) is added to the stirred solution.

-

The reaction mixture is then allowed to warm to room temperature to proceed with the amide coupling.[2]

Characterization Methods:

The identity and purity of the synthesized compounds were confirmed using a combination of spectroscopic and chromatographic techniques.[1] While specific data for this compound was not detailed in the primary reference, the characterization of a related analog, N-(2-(4-methoxyphenoxy)phenyl)-3-methylbutanamide, provides insight into the methods used:

-

¹H-NMR (400 MHz, DMSO-d₆): Chemical shifts (δ) are reported in ppm.

-

¹³C-NMR (101 MHz, DMSO-d₆): Chemical shifts (δ) are reported in ppm.

-

Mass Spectrometry (EI-MS): To determine the mass-to-charge ratio (m/z).

-

High-Performance Liquid Chromatography (HPLC): To assess purity, with detection at 254 nm and 280 nm.

In Vitro Antiplasmodial Activity Assay:

The biological evaluation of the synthesized compounds against Plasmodium falciparum NF54 strains was conducted to determine their inhibitory concentrations.[2]

Experimental and Logical Workflows

The following diagrams illustrate the key processes in the synthesis and evaluation of this compound.

References

TCMDC-137332: A Selective PfCLK3 Kinase Inhibitor for Malaria

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Malaria remains a significant global health challenge, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum. This necessitates the discovery of novel antimalarial agents with new mechanisms of action. The P. falciparum cyclin-dependent-like kinase 3 (PfCLK3) has been identified and validated as a crucial multi-stage drug target, playing a pivotal role in the regulation of RNA splicing, a process essential for parasite survival across various life cycle stages. This technical guide provides a comprehensive overview of TCMDC-137332 (also reported as TCMDC-135051), a potent and selective inhibitor of PfCLK3. We will delve into its mechanism of action, present key quantitative data on its efficacy and selectivity, provide detailed experimental protocols for its evaluation, and visualize the pertinent biological pathways and experimental workflows.

Introduction to PfCLK3 as a Drug Target

Plasmodium falciparum cyclin-dependent-like kinase 3 (PfCLK3) is one of four members of the CLK kinase family in the parasite.[1] It is a key regulator of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) splicing factors.[2][3] This process is critical for the correct assembly and catalytic activity of the spliceosome, which is responsible for intron removal from pre-mRNA.[3][4] Given that a large portion of the parasite's genes contain introns, the inhibition of PfCLK3 leads to widespread disruption of transcription and ultimately, parasite death.[2]

The validation of PfCLK3 as a drug target stems from several key findings:

-

It is essential for the survival of the blood stage of P. falciparum.[4]

-

Inhibition of PfCLK3 has shown parasiticidal activity at multiple life cycle stages, including asexual blood stages (sporozoites and blood stages) and sexual stages (gametocytes).[2]

-

This multi-stage activity presents the potential for a single compound to provide a curative treatment, block transmission, and act as a prophylactic.[3]

This compound: A Potent PfCLK3 Inhibitor

This compound was identified from a screen of the Tres Cantos Anti-Malarial Set (TCAMS).[2][5] It is a 7-azaindole-based compound that has demonstrated nanomolar potency against PfCLK3 and potent antiplasmodial activity.[3][6]

Mechanism of Action

This compound acts as an ATP-competitive inhibitor of PfCLK3. The co-crystal structure of PfCLK3 in complex with the inhibitor reveals that it binds to the ATP-binding site of the kinase.[5] By blocking the kinase activity of PfCLK3, this compound prevents the phosphorylation of SR proteins, leading to a global disruption of RNA splicing and the downregulation of hundreds of genes essential for parasite survival.[2] This rapid onset of action results in the killing of parasites, particularly during the trophozoite to schizont transition.[2]

Data Presentation: Quantitative Analysis

The following tables summarize the key quantitative data for this compound and its analogues.

Table 1: In Vitro Activity of this compound and Analogues

| Compound | PfCLK3 Inhibition (pIC50) | P. falciparum 3D7 Growth Inhibition (pEC50) | P. falciparum Dd2 Growth Inhibition (pEC50) | Reference |

| This compound (TCMDC-135051) | 6.89 | 6.7 (EC50 = 180 nM) | Not Reported | [3][5] |

| Chloroacetamide 4 (Covalent Inhibitor) | Not Reported | 7.10 | Not Reported | [5] |

| Non-covalent control 12 | Not Reported | 4.87 | Not Reported | [5] |

| Tetrazole analogue 30 | 7.7 (IC50 = 19 nM) | 6.6 (EC50 = 270 nM) | Not Reported | [3][4] |

Table 2: Selectivity and Cytotoxicity Profile

| Compound | Human Kinase (hCLK2) Inhibition | HepG2 Cell Cytotoxicity (pCC50) | Selectivity Index (SI) vs. HepG2 | Reference |

| This compound (TCMDC-135051) | Selectivity for PfCLK3 over hCLK2 reported | 5.56 | Not explicitly calculated | [3][7] |

| Covalent Analogue 4 | More potent against hCLK2 | 4.90 - 5.57 | Not explicitly calculated | [7] |

| Covalent Analogue 5 | More potent against hCLK2 | 4.90 - 5.57 | Not explicitly calculated | [7] |

| Covalent Analogue 8 | More potent against hCLK2 | 4.90 - 5.57 | Not explicitly calculated | [7] |

| Covalent Analogue 9 | More potent against hCLK2 | 4.90 - 5.57 | Not explicitly calculated | [7] |

Experimental Protocols

PfCLK3 Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay determines the potency of compounds against the recombinant full-length PfCLK3 protein.[3][4]

Materials:

-

Recombinant full-length PfCLK3 protein

-

Kinase buffer (50 mM HEPES, 10 mM MgCl2, 2 mM DTT, 0.01% Tween 20, 1 mM EGTA)

-

ULight-labeled peptide substrate (e.g., MBP peptide)

-

ATP

-

Test compounds

-

384-well plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase buffer.

-

Add the recombinant PfCLK3 protein and the ULight-labeled peptide substrate to the wells of a 384-well plate.

-

Add the test compounds to the wells.

-

Initiate the kinase reaction by adding ATP. The final concentration of ATP should be close to the Km value for PfCLK3 (e.g., 5 µM).[5]

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add a europium-labeled anti-phospho-substrate antibody.

-

Incubate to allow for antibody binding.

-

Measure the TR-FRET signal on a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable data analysis software.

P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)

This assay measures the ability of a compound to inhibit the growth of P. falciparum in red blood cells.[4][8][9][10]

Materials:

-

Synchronized P. falciparum ring-stage culture (e.g., 3D7 or Dd2 strain) at a starting parasitemia of 0.3-0.5% and 4% hematocrit.[4]

-

Complete parasite culture medium.

-

Test compounds.

-

96-well black plates.

-

Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.004% saponin, and Triton X-100 in PBS).[3][4]

-

SYBR Green I nucleic acid stain.

-

Fluorescence plate reader (excitation ~485 nm, emission ~530 nm).[8]

Procedure:

-

Prepare serial dilutions of the test compounds in complete culture medium.

-

Add 50 µL of the compound dilutions to the wells of a 96-well plate.

-

Add 50 µL of the parasite culture to each well.[4] Include "no drug" controls and uninfected red blood cell blanks.[4]

-

Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

-

After incubation, freeze the plates to lyse the red blood cells.

-

Thaw the plates and add 100 µL of lysis buffer containing SYBR Green I to each well.[3][4]

-

Measure the fluorescence intensity using a plate reader.

-

Normalize the data against the controls and determine the EC50 values using non-linear regression analysis.[4]

In Vivo Efficacy Study (Rodent Malaria Model)

This protocol outlines a general approach for assessing the in vivo efficacy of an antimalarial compound using a rodent malaria model, such as Plasmodium berghei in mice.[11][12][13]

Materials:

-

Plasmodium berghei infected red blood cells.

-

Laboratory mice.

-

Test compound and vehicle for administration (e.g., 7% Tween 80, 3% ethanol).[12]

-

Standard antimalarial drug as a positive control (e.g., artesunate, chloroquine).

-

Giemsa stain.

-

Microscope.

Procedure:

-

Infect mice with a standardized inoculum of P. berghei infected red blood cells via intraperitoneal injection.

-

Initiate treatment with the test compound at various doses (administered orally or parenterally) at a specified time post-infection (e.g., 24 hours). A control group should receive the vehicle only.

-

Administer the treatment for a defined period (e.g., 4 consecutive days).[12]

-

Monitor parasitemia daily by preparing thin blood smears from tail blood, staining with Giemsa, and counting infected red blood cells under a microscope.

-

Record the survival time of the mice in each group. Mice that are parasite-free on day 30 post-infection are typically considered cured.[12]

-

Calculate the percentage of parasitemia suppression compared to the untreated control group to determine the ED50 and ED90 values.[12]

-

Monitor for any signs of drug-related toxicity, such as weight loss.[12]

Visualization of Pathways and Workflows

PfCLK3 Signaling Pathway

Caption: PfCLK3-mediated RNA splicing pathway and its inhibition by this compound.

Experimental Workflow for Inhibitor Evaluation

Caption: Workflow for the evaluation of PfCLK3 inhibitors.

Conclusion

This compound is a promising lead compound for the development of a new class of antimalarials targeting PfCLK3. Its novel mechanism of action, potent multi-stage activity, and selectivity make it an attractive candidate for further preclinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance PfCLK3 inhibitors as a new therapeutic strategy to combat malaria. Further optimization of the 7-azaindole scaffold, including the development of covalent inhibitors, holds the potential to yield a clinical candidate that is curative, transmission-blocking, and prophylactic.[5][14]

References

- 1. guidetopharmacology.org [guidetopharmacology.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iddo.org [iddo.org]

- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]

- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methodology for Efficacy Assessment of In Vivo Malaria Therapy - Malaria Control during Mass Population Movements and Natural Disasters - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. mmv.org [mmv.org]

- 13. In vitro and in vivo antimalarial efficacies of optimized tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

The Discovery of TCMDC-137332: A Case Study from the Tres Cantos Antimalarial Compound Set

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The urgent need for novel antimalarial agents to combat the growing threat of drug resistance has spurred large-scale screening efforts to identify new chemical scaffolds with activity against Plasmodium falciparum, the deadliest species of malaria parasite. One of the most significant contributions to this endeavor was the public release of the Tres Cantos Antimalarial Compound Set (TCAMS) by GlaxoSmithKline (GSK) in 2010.[1] This collection of 13,533 compounds, identified from a high-throughput screen of nearly two million small molecules, represents a rich resource of starting points for antimalarial drug discovery.[2][3] This technical guide focuses on the discovery and initial characterization of a specific compound from this set, TCMDC-137332, a molecule belonging to the 2-phenoxyanilide chemical class. The journey of this compound from a high-throughput screening hit to a subject of more detailed investigation provides a valuable case study in the opportunities and challenges inherent in open-source drug discovery.

Data Presentation

The quantitative data available for this compound and its analogs are summarized below. It is important to note the discrepancy in the reported antiplasmodial activity of this compound between the initial TCAMS dataset and a subsequent validation study.

| Compound ID | Chemical Scaffold | P. falciparum Strain | Reported IC50 (nM) [Original TCAMS Data] | Reported Inhibition at 2 µM [Weidner et al., 2016] | Cytotoxicity (CC50) |

| This compound | 2-Phenoxyanilide | 3D7 | 7 | Not active | Not reported |

| Analog 5 | 2-Phenoxyanilide | NF54 | Not applicable | 22% inhibition (48h), increased at 96h | Not reported |

| Analog 13 | 2-Phenoxyanilide | NF54 | Not applicable | ~18% inhibition (48h) | Not reported |

| Analog 15 | 2-Phenoxyanilide | NF54 | Not applicable | ~18% inhibition (48h) | Not reported |

Note: The Weidner et al. study could not confirm the nanomolar antiplasmodial activity of this compound reported in the original TCAMS dataset.[4] Their in-house screening showed no significant activity at a 2 µM concentration after 48 hours of incubation.[4]

Experimental Protocols

Initial High-Throughput Screening of the GSK Compound Collection (Gamo et al., 2010)

This protocol outlines the methodology used in the original high-throughput screening that led to the identification of the TCAMS, including this compound.

Objective: To identify compounds with inhibitory activity against the intraerythrocytic stages of P. falciparum.

Methodology:

-

Parasite Strain: P. falciparum 3D7 strain.

-

Assay Principle: A high-throughput imaging-based assay measuring parasite proliferation.

-

Procedure:

-

P. falciparum-infected human red blood cells were cultured in 384-well microtiter plates.

-

Compounds from the GSK library were added to the wells at a final concentration of 2 µM.

-

Plates were incubated for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).

-

Following incubation, cells were fixed and stained with a DNA-specific fluorescent dye (e.g., DAPI) to label the parasite nuclei.

-

Automated microscopy was used to capture images of the wells.

-

Image analysis software was employed to quantify the number of parasites per well.

-

The percentage of parasite growth inhibition was calculated relative to untreated control wells.

-

-

Hit Criteria: Compounds that inhibited parasite growth by at least 80% at a 2 µM concentration were considered primary hits.[2]

Synthesis and In Vitro Evaluation of this compound and Analogs (Weidner et al., 2016)

This section details the methods used for the chemical synthesis and subsequent biological testing of this compound and its derivatives.

Objective: To synthesize this compound and a series of 2-phenoxyanilide analogs to validate their antiplasmodial activity and explore structure-activity relationships.

Methodology:

-

Chemical Synthesis:

-

The 2-phenoxyanilide scaffold was synthesized via a standard amide coupling reaction.

-

The general procedure involved reacting a substituted 2-phenoxyaniline with a corresponding carboxylic acid chloride or by using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

The synthesized compounds were purified by column chromatography and their structures confirmed by spectroscopic methods (NMR, MS).

-

-

In Vitro Antiplasmodial Activity Assay:

-

Parasite Strain: P. falciparum NF54 strain.

-

Assay Principle: A luciferase-based assay to measure parasite viability.

-

Procedure:

-

Synchronized ring-stage parasites were cultured in 96-well plates.

-

The synthesized compounds were added at a concentration of 3 µM.

-

Plates were incubated for either 48 or 96 hours.

-

After incubation, a luciferase-releasing reagent was added to the wells.

-

The luminescence, proportional to the amount of parasite ATP and thus viability, was measured using a luminometer.

-

The percentage of parasite growth inhibition was calculated relative to DMSO-treated controls.[4]

-

-

Mandatory Visualization

Caption: Discovery and validation workflow for this compound.

Mechanism of Action

The precise molecular target and mechanism of action for this compound and the broader 2-phenoxyanilide class of antimalarials have not been fully elucidated. The initial high-throughput screening was a phenotypic screen, designed to identify compounds that kill the parasite without a priori knowledge of their target.[2] Subsequent studies on this compound and its analogs focused on synthesis and basic antiplasmodial activity and did not include mechanism-of-action studies.[4] While research on other compounds from the TCAMS has suggested various potential targets, including protein kinases and host-pathogen interactions, these have not been specifically linked to the 2-phenoxyanilide scaffold.[2] Further investigation, such as thermal proteome profiling, genetic resistance studies, or affinity-based target identification, would be required to determine the molecular basis of the antiplasmodial activity of this compound class.

Caption: Relationship between discovery and mechanism of action.

Conclusion

This compound emerged as a promising hit from the extensive screening of the GSK compound collection, highlighting the value of large-scale, open-source initiatives in antimalarial drug discovery. However, the subsequent inability to replicate its initial high potency underscores the critical importance of hit validation in early-stage drug development. The conflicting data surrounding this compound serves as a reminder of the complexities and potential pitfalls in translating high-throughput screening data into robust lead compounds. While the 2-phenoxyanilide scaffold may still hold potential as a starting point for novel antimalarials, further investigation is required to confirm its activity and elucidate its mechanism of action. This case study of this compound provides valuable insights for researchers in the field, emphasizing the need for rigorous follow-up studies and a cautious approach to interpreting initial screening results.

References

- 1. Collaborative drug discovery and the Tres Cantos Antimalarial Set (TCAMS) [pubmed.ncbi.nlm.nih.gov]

- 2. Thousands of chemical starting points for antimalarial lead identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Novel 2-Phenoxyanilide Congeners Derived from a Hit Structure of the TCAMS: Synthesis and Evaluation of Their in Vitro Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Analysis of Structure-Activity Relationships of TCMDC-137332 Analogs for Antimalarial Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of TCMDC-137332 analogs, a class of 2-phenoxyanilide compounds investigated for their potential as antimalarial agents. This document details the synthesis, biological evaluation, and key findings from these studies, offering valuable insights for researchers, scientists, and professionals engaged in the field of antimalarial drug development. While initial reports suggested potent nanomolar activity for the parent compound, subsequent investigations have provided a more nuanced understanding of this chemical scaffold.

Introduction

The emergence and spread of drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite, necessitates the urgent discovery and development of novel antimalarial drugs with new mechanisms of action. The Tres Cantos Antimalarial Compound Set (TCAMS), a publicly available library of compounds with confirmed activity against P. falciparum, serves as a valuable starting point for identifying new therapeutic leads. One such compound, this compound, a 2-phenoxyanilide derivative, was initially identified as a promising hit with potent antiplasmodial activity.[1][2] This guide focuses on the synthesis and evaluation of a series of analogs based on the this compound scaffold, aiming to elucidate the structural requirements for antimalarial efficacy.

Structure-Activity Relationship (SAR) Studies

A series of 2-phenoxyanilide congeners of this compound were synthesized to explore the impact of structural modifications on their antiplasmodial activity. The core structure consists of a 2-phenoxyaniline moiety linked to various carboxylic acids via an amide bond. The SAR studies primarily focused on modifications of the acyl moiety.

The quantitative analysis of the antiplasmodial activity of this compound and its analogs against the NF54 strain of P. falciparum is summarized in the table below. The initial screening at a concentration of 1.9 µM revealed that the modifications generally led to a decrease in activity compared to the originally reported potency of the parent compound.

| Compound ID | Acyl Moiety | % Inhibition at 1.9 µM (48h) |

| 1 (this compound) | 4-chlorobenzoyl | 0 |

| 2 | 3,5-dimethoxybenzoyl | 13 |

| 3 | 4-methoxybenzoyl | 14 |

| 4 | 4-(trifluoromethyl)benzoyl | 12 |

| 5 | 4-tert-butylbenzoyl | 22 |

| 6 | 1-naphthoyl | 14 |

| 7 | 2-naphthoyl | 14 |

| 8 | 3,4,5-trimethoxybenzoyl | 17 |

| 9 | isonicotinoyl | 11 |

| 10 | (dimethylamino)acetyl | 0 |

| 11 | 4-fluorobenzoyl | 13 |

| 12 | 4-(trifluoromethoxy)benzoyl | 13 |

| 13 | 3-methylbutanoyl | 18 |

| 14 | cyclohexanecarbonyl | 16 |

| 15 | 2-ethylbutanoyl | 18 |

| 16 | 3-cyclopentylpropanoyl | 16 |

| 17 | 4-phenylbutanoyl | 14 |

| 18 | 3,3-dimethylbutanoyl | 13 |

| 19 | 2-propylpentanoyl | 13 |

| 20 | (diethylamino)acetyl | 0 |

Data extracted from "Novel 2-Phenoxyanilide Congeners Derived from a Hit Structure of the TCAMS: Synthesis and Evaluation of Their in Vitro Activity against Plasmodium falciparum"[1][2]

The results indicate that while some analogs with bulky lipophilic groups on the acyl moiety, such as the 4-tert-butylbenzoyl group (compound 5 ), showed the highest inhibition in the 48-hour assay, the overall activity of the series was modest and did not replicate the initial nanomolar potency reported for this compound.[1][2] This discrepancy highlights the importance of independent validation of high-throughput screening hits.

Experimental Protocols

General Synthesis of 2-Phenoxyanilide Analogs

The synthesis of the this compound analogs was achieved through a standard amide coupling reaction between 2-phenoxyaniline and the corresponding carboxylic acid or acyl chloride.[1]

General Procedure:

-

A solution of the respective carboxylic acid (1.2 mmol) in anhydrous dichloromethane (10 mL) is treated with oxalyl chloride (1.5 mmol) and a catalytic amount of N,N-dimethylformamide (DMF).

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The solvent and excess oxalyl chloride are removed under reduced pressure.

-

The resulting acyl chloride is dissolved in anhydrous dichloromethane (10 mL) and added dropwise to a solution of 2-phenoxyaniline (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-phenoxyanilide analog.

Figure 1: General workflow for the synthesis of 2-phenoxyanilide analogs.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

The antiplasmodial activity of the synthesized compounds was evaluated against the chloroquine-sensitive NF54 strain of P. falciparum using a SYBR Green I-based fluorescence assay. This method measures the proliferation of the parasite by quantifying the amount of parasitic DNA.

Protocol:

-

Parasite Culture: P. falciparum NF54 is maintained in continuous culture in human A+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 0.2% sodium bicarbonate, and 25 µg/mL gentamicin.

-

Assay Preparation: The compounds are serially diluted in complete culture medium and added to 96-well microtiter plates.

-

Parasite Inoculation: Asynchronous parasite cultures with a parasitemia of 0.5% and a hematocrit of 2.5% are added to the wells containing the test compounds.

-

Incubation: The plates are incubated for 48 or 96 hours at 37 °C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.

-

Lysis and Staining: After incubation, the plates are frozen at -20 °C to lyse the erythrocytes. A lysis buffer containing SYBR Green I dye is then added to each well.

-

Fluorescence Measurement: The plates are incubated in the dark for 1 hour at room temperature, and the fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA. The percentage of parasite growth inhibition is calculated relative to the drug-free control wells. IC₅₀ values are determined by non-linear regression analysis of the dose-response curves.

References

In Vitro Antiplasmodial Activity of TCMDC-137332: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCMDC-137332 is a chemical compound identified within the Tres Cantos Antimalarial Set (TCAMS), a publicly accessible library of compounds with demonstrated activity against Plasmodium falciparum. Initial high-throughput screening highlighted this compound as a potent inhibitor of the parasite's intraerythrocytic lifecycle. This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of this compound, detailing the experimental protocols utilized for its characterization, summarizing the available quantitative data, and exploring its potential mechanism of action related to serotonergic signaling pathways.

Quantitative Data Summary

The in vitro antiplasmodial potency of this compound has been evaluated, with some conflicting findings reported in the literature. The primary screening data indicated high potency, while subsequent studies with resynthesized compound showed significantly lower activity.

Table 1: In Vitro Antiplasmodial Activity of this compound against P. falciparum

| Compound | Parasite Strain | IC50 (nM) | Reference |

| This compound | 3D7 | 7 | [1] |

| This compound (resynthesized) | NF54 | >10,000 | [1] |

Table 2: Cytotoxicity Data for Selected TCAMS Compounds

Data for this compound is not explicitly provided in the search results, but the methodology used for other promising compounds from the same library is detailed below.

| Compound | Cell Line | Assay | Key Findings | Reference |

| 17 selected TCAMS compounds | HEK293 | CellTiter-Glo® Luminescent Cell Viability Assay | 12 of the 17 compounds did not significantly reduce cell viability. | [2][3] |

Experimental Protocols

The following sections detail the methodologies employed in the assessment of this compound's in vitro antiplasmodial activity and cytotoxicity.

In Vitro Antiplasmodial Activity Assay (Flow Cytometry)

The potency of this compound was primarily determined using a high-throughput flow cytometry-based assay that simultaneously assesses parasite DNA content and mitochondrial membrane potential.

-

Parasite Culture : Asynchronous cultures of P. falciparum (3D7 strain) were maintained in human red blood cells at a 2% hematocrit in complete medium.

-

Compound Preparation : this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted to achieve a range of final concentrations for dose-response analysis (e.g., 0.0019 µM to 2 µM).[2]

-

Assay Procedure :

-

Parasite cultures with an initial parasitemia of 0.3% were incubated with the various concentrations of this compound for 72 hours.[2]

-

Following incubation, the cells were stained with SYBR Green I (to quantify parasite DNA) and MitoTracker Deep Red (to assess mitochondrial integrity).

-

The stained cells were analyzed using a flow cytometer.

-

-

Data Analysis : The 50% inhibitory concentration (IC50) was calculated by fitting the data to a sigmoidal dose-response curve using appropriate software. The results are based on at least three independent experiments.

Cytotoxicity Assay

The cytotoxicity of promising compounds from the TCAMS library was evaluated against the human embryonic kidney cell line HEK293 to assess their selectivity for the parasite.

-

Cell Culture : HEK293 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Assay Procedure :

-

Data Analysis : The luminescence signal was measured, and the data was normalized to control wells to determine the percentage of cell viability.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps in the flow cytometry-based assay used to determine the antiplasmodial activity of this compound.

Caption: Workflow for determining the in vitro antiplasmodial IC50 of this compound.

Proposed Serotonergic/Melatonergic Signaling Pathway in P. falciparum

Research on compounds from the TCAMS library, including those with structural similarities to this compound, suggests a potential interaction with serotonergic and melatonergic signaling pathways in P. falciparum. These pathways are thought to influence the parasite's cell cycle.

References

- 1. Novel 2-Phenoxyanilide Congeners Derived from a Hit Structure of the TCAMS: Synthesis and Evaluation of Their in Vitro Activity against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. media.malariaworld.org [media.malariaworld.org]

- 3. Unravelling the mode of action of the Tres Cantos Antimalarial Set (TCAMS): investigating the mechanism of potent antimalarial compounds potentially targeting the human serotonin receptor | springermedizin.de [springermedizin.de]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

Target Deconvolution of TCMDC-137332 Reveals PfCLK3 as a Multi-Stage Antimalarial Drug Target

A Technical Guide for Researchers in Drug Development

This technical guide provides an in-depth analysis of the target identification and validation of TCMDC-137332, a potent antimalarial compound. The primary molecular target of this compound in Plasmodium falciparum has been identified as the protein kinase PfCLK3. This discovery positions PfCLK3 as a critical, druggable node in the parasite's life cycle, offering a promising avenue for the development of novel therapeutics with multi-stage activity.

Executive Summary

This compound demonstrates potent antiplasmodial activity with a half-maximal inhibitory concentration (IC50) of 7 nM against P. falciparum.[1] Its mechanism of action is intrinsically linked to the inhibition of PfCLK3, a member of the cyclin-dependent-like kinase family. PfCLK3 plays a crucial role in the regulation of RNA splicing, a fundamental process for gene expression and parasite survival.[2][3] Inhibition of PfCLK3 by compounds in the same series as this compound has been shown to disrupt the parasite's development, specifically the transition from the trophozoite to the schizont stage, and leads to a broad downregulation of essential genes.[2][4][5] This validation of PfCLK3 as the target of this chemical series provides a strong foundation for a target-based drug discovery program aimed at delivering curative, transmission-blocking, and prophylactic antimalarial agents.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and the related, well-characterized compound TCMDC-135051, which has been instrumental in the validation of PfCLK3 as a target.

| Compound | Target | Assay Type | Value | Species | Reference |

| This compound | P. falciparum | Whole-cell parasite growth inhibition | IC50: 7 nM | Plasmodium falciparum | [1] |

| TCMDC-135051 | PfCLK3 | In vitro kinase inhibition | pIC50: 7.47 (IC50: 33 nM) | Plasmodium falciparum | [5] |

| PbCLK3 | In vitro kinase inhibition | pIC50: 7.86 (IC50: 13 nM) | Plasmodium berghei | [5] | |

| P. falciparum | Asexual blood stage growth inhibition | EC50: 320 nM | Plasmodium falciparum | [5] | |

| P. berghei | Liver stage development | pEC50: 6.17 (EC50: 400 nM) | Plasmodium berghei | [5] |

Target Identification and Validation Workflow

The identification of PfCLK3 as the target of the TCMDC series of compounds involved a multi-pronged approach, integrating chemical genetics, biochemistry, and chemoproteomics. The logical workflow for such a target deconvolution effort is outlined below.

PfCLK3 Signaling Pathway and Mechanism of Action

PfCLK3 is a serine/threonine kinase that plays a pivotal role in the regulation of pre-mRNA splicing through the phosphorylation of serine-arginine-rich (SR) proteins. These SR proteins are essential components of the spliceosome, the cellular machinery responsible for intron removal. By inhibiting PfCLK3, this compound disrupts the normal phosphorylation of SR proteins, leading to widespread splicing defects and the downregulation of a multitude of essential genes, ultimately causing parasite death.

References

Early-Stage Development of TCMDC-137332 as an Antimalarial Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCMDC-137332, a 2-phenoxyanilide congener, emerged from the extensive screening of the Tres Cantos Antimalarial Compound Set (TCAMS) as a potential antimalarial agent. Initial high-throughput screening indicated nanomolar potency against Plasmodium falciparum. However, subsequent independent studies involving resynthesis and re-evaluation of the compound and its analogs did not corroborate this high level of activity, presenting a complex and cautionary case study in early-stage drug discovery. This technical guide provides a comprehensive overview of the available data on this compound, including its conflicting in vitro efficacy, detailed experimental protocols for relevant assays, and the current understanding of its development status. The mechanism of action for this chemical class against P. falciparum remains to be elucidated, and no in vivo data for this compound has been publicly reported. This document aims to furnish researchers with a thorough understanding of the initial promise and subsequent challenges in the development of this compound.

Introduction

The urgent need for novel antimalarial agents with mechanisms of action distinct from existing therapies is driven by the continued emergence and spread of drug-resistant Plasmodium falciparum strains. Large-scale phenotypic screening of diverse chemical libraries has been a fruitful approach in identifying novel starting points for antimalarial drug discovery. One such initiative, the public release of the Tres Cantos Antimalarial Compound Set (TCAMS), provided the scientific community with thousands of compounds exhibiting activity against the blood stages of P. falciparum.

Among these hits was this compound, a compound featuring a 2-phenoxyanilide scaffold. The initial data from the high-throughput screening of the TCAMS library suggested that this compound possessed potent antiplasmodial activity, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.[1] This level of potency, combined with favorable predicted physicochemical properties, positioned this compound as a promising candidate for further investigation and lead optimization.

However, the trajectory of early-stage drug development is often fraught with challenges, including the critical need for robust and reproducible data. In the case of this compound, follow-up studies aimed at exploring the structure-activity relationship (SAR) of the 2-phenoxyanilide scaffold yielded conflicting results regarding its in vitro efficacy. This guide will delve into the available data, presenting the initial promising findings alongside the subsequent contradictory evidence, to provide a balanced and in-depth perspective on the early-stage development of this compound.

Quantitative Data

The in vitro antiplasmodial activity of this compound has been a subject of conflicting reports. The initial high-throughput screening of the TCAMS library reported a highly potent IC50 value. In contrast, a later study that involved the resynthesis of the compound failed to replicate this finding. The available quantitative data is summarized below for comparison.

Table 1: In Vitro Antiplasmodial Activity of this compound against Plasmodium falciparum

| Strain | Reported IC50 | Publication | Notes |

| 3D7 | 7 nM | MedchemExpress[1] | Data likely originating from the initial TCAMS high-throughput screen. |

| NF54 | No significant activity at 10 µM | Weidner et al., 2016 | Compound was resynthesized and tested; showed minimal inhibition. |

Table 2: In Vitro Inhibition of P. falciparum NF54 Growth by Resynthesized this compound and Analogs (Weidner et al., 2016)

| Compound | Incubation Time | Concentration | % Inhibition |

| This compound (1) | 48h | 10 µM | ~0% |

| This compound (1) | 96h | 10 µM | ~0% |

The discrepancy in the reported activity of this compound highlights the importance of independent validation of high-throughput screening hits. The original screening of the TCAMS library was a massive undertaking, and variations in compound purity, stability, or assay conditions could have contributed to the initial promising result. The work by Weidner et al. underscores the necessity of rigorous follow-up studies in the early phases of drug discovery.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Antiplasmodial Activity Assay (Luciferase-based - Presumed method for original TCAMS screen)

While the exact protocol for the initial screening of this compound is not fully detailed in the primary publication, it is described as a high-throughput screen of nearly 2 million compounds.[2] Based on common practices for such large-scale screenings at the time, a luciferase-based reporter gene assay was likely employed.

Objective: To determine the in vitro inhibitory activity of compounds against the erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum strain expressing luciferase (e.g., NF54-luc)

-

Human erythrocytes

-

Complete parasite culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax)

-

96-well or 384-well microplates

-

Test compounds dissolved in DMSO

-

Luciferase assay reagent (e.g., Bright-Glo Luciferase Assay System)

-

Luminometer

Procedure:

-

Parasite Culture: P. falciparum luciferase-expressing parasites are maintained in continuous culture in human erythrocytes at a defined hematocrit in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C. Cultures are synchronized at the ring stage.

-

Assay Plate Preparation: Test compounds are serially diluted in culture medium and dispensed into the wells of the microplate. Control wells containing medium with DMSO (negative control) and a known antimalarial drug (positive control) are included.

-

Parasite Addition: A synchronized ring-stage parasite culture is diluted to the desired parasitemia and hematocrit and added to each well of the assay plate.

-

Incubation: The plates are incubated for 72 hours under the standard parasite culture conditions to allow for parasite maturation into the schizont stage.

-

Lysis and Luminescence Measurement: After incubation, the luciferase assay reagent is added to each well. This reagent lyses the erythrocytes and parasites and provides the substrate for the luciferase enzyme. The luminescence, which is proportional to the number of viable parasites, is measured using a luminometer.

-

Data Analysis: The luminescence readings are normalized to the negative control wells. The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based - Method used by Weidner et al.)

The study by Weidner et al. that re-evaluated this compound likely used a SYBR Green I-based fluorescence assay, a common and robust method for determining parasite viability.

Objective: To determine the in vitro inhibitory activity of compounds against the erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum strain (e.g., NF54)

-

Human erythrocytes

-

Complete parasite culture medium

-

96-well microplates

-

Test compounds dissolved in DMSO

-

SYBR Green I nucleic acid stain

-

Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Parasite Culture and Assay Plate Preparation: Similar to the luciferase-based assay, synchronized ring-stage parasites are cultured and added to microplates containing serial dilutions of the test compounds.

-

Incubation: Plates are incubated for 48 or 96 hours.

-

Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. After thawing, a lysis buffer containing SYBR Green I is added to each well. The SYBR Green I dye intercalates with the DNA of the parasites.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA and thus the number of viable parasites, is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: The IC50 is calculated as described for the luciferase-based assay.

Mandatory Visualizations

As the mechanism of action for this compound and the 2-phenoxyanilide class of compounds is currently unknown, a signaling pathway diagram cannot be generated. However, the experimental workflow for the in vitro screening and the logical relationship of the conflicting findings can be visualized.

References

The Covalent Inhibition Mechanism of TCMDC-137332 Analogues on Plasmodium falciparum CLK3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the covalent inhibition mechanism of inhibitors derived from the TCMDC-135051 scaffold, targeting the Plasmodium falciparum cdc2-like kinase 3 (PfCLK3). PfCLK3 is a critical enzyme for the survival of the malaria parasite, making it a promising target for novel antimalarial drugs. Recent research has focused on developing covalent inhibitors that form a permanent bond with the kinase, offering advantages in potency, duration of action, and selectivity. This document details the two primary covalent inhibition strategies employed, summarizes the quantitative data, outlines the experimental protocols used for their validation, and provides visual representations of the key processes.

Introduction to Covalent Inhibition of PfCLK3

Kinase inhibitors have emerged as a promising avenue for antimalarial drug discovery. The parent compound, TCMDC-135051, is a potent, multi-stage inhibitor of PfCLK3.[1] To enhance its therapeutic potential, covalent analogues have been designed to irreversibly bind to specific amino acid residues within the kinase's active site. This guide explores two such strategies: the targeting of a unique cysteine residue (Cys368) and the targeting of the essential catalytic lysine residue (Lys394).[1][2]

The development of these covalent inhibitors was guided by the co-crystal structure of the PfCLK3 kinase domain in complex with TCMDC-135051 (PDB: 8RPC), which elucidated the binding mode of the parent compound and enabled structure-based drug design.[2][3]

Covalent Inhibition Strategies and Quantitative Data

Targeting a Unique Cysteine Residue (Cys368)

A novel strategy involved the design of inhibitors that could form a covalent bond with Cys368, a cysteine residue that is not well conserved in the human kinome, thus offering a potential for high selectivity.[2] The chloroacetamide-containing compound, designated as compound 4 , demonstrated potent covalent inhibition.

Table 1: Potency and Selectivity of Cysteine-Targeting Covalent Inhibitor (Compound 4)

| Compound | Target Residue | Recombinant PfCLK3 pIC50 | P. falciparum 3D7 pEC50 | Selectivity Index (vs. HepG2) | Reference |

| TCMDC-135051 (parent) | - | 8.02 | ~6.7 | >100-fold | [2][4] |

| Compound 4 | Cys368 | 7.93 | Not specified | >500-fold | [2][5] |

Note: pIC50 and pEC50 are the negative logarithms of the IC50 and EC50 values, respectively. A higher value indicates greater potency.

Targeting the Catalytic Lysine Residue (Lys394)

An alternative approach focused on targeting the highly conserved catalytic lysine (Lys394), which is essential for kinase activity. This strategy aimed to create inhibitors that could evade potential resistance mechanisms associated with mutations in less critical residues.[1] Analogues of TCMDC-135051 were designed with benzaldehyde-based "warheads" to covalently engage Lys394.[1][6]

Table 2: Potency of Lysine-Targeting Covalent Inhibitors

| Compound | Warhead | Recombinant PfCLK3 pIC50 | P. falciparum 3D7 pEC50 | Reference |

| TCMDC-135051 (parent) | - | 7.92 | ~6.7 | [1][4] |

| Compound 4 | Benzaldehyde | 7.85 | 6.22 | [1] |

| Compound 5 | Benzaldehyde | 7.12 | 5.82 | [1] |

| Compound 8 | Benzaldehyde | 7.82 | 6.30 | [1] |

| Compound 9 | Benzaldehyde | 7.72 | 6.09 | [1] |

Experimental Protocols

The validation of the covalent inhibition mechanism involved a series of key experiments. The detailed methodologies are outlined below.

Intact Protein Mass Spectrometry for Covalent Adduct Formation

This technique is used to confirm the formation of a covalent bond between the inhibitor and the target protein by detecting a mass shift corresponding to the mass of the inhibitor.[7][8]

Protocol:

-

Incubation: Recombinant PfCLK3 kinase domain is incubated with the covalent inhibitor (e.g., compound 4) at a specific concentration and for a defined period (e.g., 4 hours). A control sample with the apo (unbound) protein is prepared under identical conditions.[2][9]

-

Sample Preparation: The reaction mixtures are desalted and purified using a suitable method, such as reverse-phase chromatography.

-

Mass Spectrometry Analysis: The samples are analyzed by electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.[2]

-

Data Analysis: The resulting spectra are deconvoluted to determine the molecular weight of the protein. A mass increase in the inhibitor-treated sample compared to the apo protein, corresponding to the molecular weight of the inhibitor (minus any leaving groups), confirms covalent adduct formation.[9] For example, a mass difference of 483.41 Da was observed for compound 4, corresponding to its mass minus the chloride leaving group.[9]

Tandem Mass Spectrometry (MS/MS) for Binding Site Identification

To pinpoint the exact amino acid residue that forms the covalent bond, tandem mass spectrometry is employed.[7][8]

Protocol:

-

Proteolytic Digestion: The protein-inhibitor adduct and the apo protein are subjected to enzymatic digestion, typically with trypsin, which cleaves the protein into smaller peptides.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The resulting peptide mixture is separated by liquid chromatography and analyzed by mass spectrometry to generate a peptide map.

-

Tandem Mass Spectrometry (MS/MS): Peptides showing a mass shift in the inhibitor-treated sample are selected for fragmentation (collision-induced dissociation - CID).[9]

-

Data Analysis: The fragmentation pattern of the modified peptide is analyzed to identify the specific amino acid residue that has been modified. This is achieved by observing a mass shift in the fragment ions containing the modified residue.[8]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This high-throughput assay is used to determine the potency of the inhibitors against the recombinant PfCLK3 protein.[4][11]

Protocol:

-

Reaction Setup: The assay is performed in a kinase buffer containing recombinant full-length PfCLK3, a ULight-labeled peptide substrate (e.g., MBP peptide), and ATP.[4][11]

-

Inhibitor Addition: A dilution series of the test compound is added to the reaction mixture.

-

Incubation: The reaction is incubated to allow for the kinase reaction to proceed.

-

Detection: A europium-labeled anti-phospho-substrate antibody is added. If the substrate is phosphorylated by PfCLK3, the antibody binds, bringing the europium donor and the ULight acceptor into close proximity, resulting in a FRET signal.

-

Data Analysis: The TR-FRET signal is measured, and the concentration of the inhibitor that reduces the kinase activity by 50% (IC50) is calculated.[11] To test for covalent inhibition, this assay can be performed with varying concentrations of ATP; a covalent inhibitor's potency should be less affected by increasing ATP concentrations compared to a reversible ATP-competitive inhibitor.[2]

P. falciparum Asexual Blood Stage Viability Assay

This assay determines the efficacy of the compounds in killing the malaria parasite.

Protocol:

-

Parasite Culture: P. falciparum parasites (e.g., 3D7 strain) are cultured in human red blood cells.

-

Compound Treatment: The cultured parasites are treated with a serial dilution of the test compounds for a specified period (e.g., 72 hours).

-

Growth Inhibition Measurement: Parasite growth is assessed using a SYBR Green I-based fluorescence assay, which stains the parasite DNA.

-

Data Analysis: The fluorescence intensity is measured, and the effective concentration that inhibits parasite growth by 50% (EC50) is determined.

Washout Assay for Duration of Action

This experiment assesses the durability of the inhibitory effect, a hallmark of covalent inhibitors.[2]

Protocol:

-

Compound Exposure: P. falciparum cultures are treated with the inhibitor for a defined period (e.g., 6 hours).[2][5]

-

Washout: The compound is removed by washing the cells with fresh culture medium.

-

Continued Culture: The parasites are cultured for an additional period.

-

Viability Assessment: Parasite viability is measured at the end of the experiment. Persistent inhibition of parasite growth after the compound has been removed indicates a long duration of action, consistent with a covalent mechanism.[2]

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.

Covalent Inhibition Mechanism of Action on PfCLK3

Caption: Covalent inhibition of PfCLK3 by this compound analogues.

Experimental Workflow for Covalent Inhibition Validation

Caption: Workflow for validating the covalent inhibition of PfCLK3.

Structure-Based Design Strategy

Caption: Logical flow of the structure-based design of covalent inhibitors.

Conclusion

The development of covalent inhibitors targeting PfCLK3 represents a significant advancement in the pursuit of novel antimalarial therapies. By leveraging structure-based drug design, researchers have successfully created potent molecules that irreversibly bind to either a unique cysteine or the catalytic lysine within the kinase's active site. The experimental protocols detailed in this guide provide a robust framework for the validation and characterization of such covalent inhibitors. The promising data on the potency, selectivity, and duration of action of these compounds underscore their potential as leads for the development of a single-dose malaria cure. Further optimization and preclinical evaluation of these covalent inhibitors are warranted to translate these findings into effective treatments for this devastating disease.

References

- 1. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Covalent inhibitor drug discovery | Domainex [domainex.co.uk]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Evaluating the Efficacy of TCMDC-137332

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-137332 is a potent anti-malarial compound that exhibits significant activity against Plasmodium falciparum, the deadliest species of malaria parasite. This compound and its analogs, such as TCMDC-135051, function by inhibiting the P. falciparum cdc2-related kinase 3 (PfCLK3), a protein kinase essential for the regulation of RNA splicing in the parasite. Inhibition of PfCLK3 disrupts parasite development and leads to its death, making it a promising target for novel anti-malarial therapies with curative, transmission-blocking, and prophylactic potential.

These application notes provide a comprehensive set of cell-based assays to evaluate the efficacy, selectivity, and mechanism of action of this compound. The protocols are designed to be clear, detailed, and reproducible for use in a standard cell culture laboratory.

Primary Efficacy Assay: P. falciparum Growth Inhibition

This assay determines the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum. The SYBR Green I-based fluorescence assay is a widely used, robust, and cost-effective method for this purpose, measuring parasite DNA content as an indicator of proliferation.

Experimental Workflow

Protocol: P. falciparum Growth Inhibition Assay (SYBR Green I)

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human erythrocytes (O+)

-

Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine, and 20 µg/mL gentamicin)

-

This compound

-

96-well black, clear-bottom microplates

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1x SYBR Green I)

-

Fluorescence plate reader

Procedure:

-

Maintain a continuous culture of P. falciparum in human erythrocytes.

-

Synchronize the parasite culture to the ring stage using 5% sorbitol treatment.

-

Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

-

Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit in complete culture medium.

-

Add 180 µL of the parasite suspension to each well of the 96-well plate containing 20 µL of the drug dilutions.

-

Include control wells with parasites and no drug (positive control) and uninfected erythrocytes (negative control).

-

Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2) at 37°C.

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Read the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

-

Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Selectivity Assay: Human Cell Cytotoxicity

To assess the selectivity of this compound, its cytotoxicity against a human cell line is evaluated. The human hepatocarcinoma cell line HepG2 is a common model for this purpose. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability, is a suitable method.

Protocol: HepG2 Cytotoxicity Assay (CellTiter-Glo®)

Materials:

-

HepG2 cells

-

Complete growth medium (e.g., EMEM with 10% FBS and 1% penicillin/streptomycin)

-

This compound

-

96-well white, clear-bottom microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Culture HepG2 cells in a T-75 flask until they reach 80-90% confluency.

-

Trypsinize the cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Add the drug dilutions to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the 50% cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50 / IC50).

Mechanism of Action Assays

Target Engagement: PfCLK3 Kinase Activity

While a direct cellular assay for PfCLK3 activity can be complex, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using recombinant PfCLK3 can confirm the inhibitory activity of this compound on its target kinase.

Note: This is a biochemical assay but provides crucial information on target engagement.

Downstream Effect: Analysis of RNA Splicing by RT-qPCR

Since PfCLK3 is a key regulator of RNA splicing, its inhibition by this compound is expected to cause splicing defects in P. falciparum. This can be assessed by measuring the ratio of spliced to unspliced transcripts of specific genes using reverse transcription quantitative PCR (RT-qPCR).

Application Notes and Protocols for In Vivo Evaluation of TCMDC-137332 Antimalarial Activity in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-137332 is a novel compound identified from the Tres Cantos Antimalarial Compound Set (TCAMS) with demonstrated in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans.[1] To further evaluate its potential as a clinical candidate, robust in vivo assessment of its efficacy and safety profile is essential. This document provides detailed application notes and standardized protocols for testing the antimalarial activity of this compound in established in vivo mouse models.

The protocols outlined herein are based on widely accepted methodologies for antimalarial drug screening and preclinical development.[2][3][4][5] While specific in vivo data for this compound is not yet publicly available, the experimental design is informed by studies on analogous compounds, such as TCMDC-135051, which has shown efficacy in a Plasmodium berghei mouse model.

Recommended In Vivo Mouse Models

The selection of an appropriate mouse model is critical for obtaining relevant and reproducible data. Murine malaria models are indispensable tools for preclinical evaluation of antimalarial compounds due to their physiological similarities to humans and the ability to mimic key aspects of the disease.[2][6]

Table 1: Recommended Mouse and Parasite Strains

| Feature | Recommendation | Rationale |

| Mouse Strain | BALB/c or C57BL/6 | Commonly used, well-characterized immune responses, and susceptible to P. berghei infection.[2][5] |

| Parasite Strain | Plasmodium berghei ANKA | A widely used rodent malaria parasite that causes a lethal infection in mice, making it suitable for evaluating the efficacy of potential antimalarial drugs.[3][4][7] It allows for the assessment of blood-stage parasite clearance. |

Experimental Protocols

The 4-Day Suppressive Test (Peter's Test)

This is the standard and most widely used in vivo assay for screening potential antimalarial compounds for blood-stage activity.[5][8]

Objective: To evaluate the ability of this compound to suppress the proliferation of P. berghei in mice.

Materials:

-

This compound

-

Vehicle for solubilization (e.g., 7% Tween 80 and 3% ethanol in distilled water)[4]

-

Plasmodium berghei ANKA infected red blood cells

-

6-8 week old BALB/c or C57BL/6 mice

-

Standard antimalarial drug (e.g., Chloroquine) as a positive control

-

Giemsa stain

-

Microscope

Workflow for the 4-Day Suppressive Test

Caption: Workflow of the 4-day suppressive test for antimalarial efficacy.

Procedure:

-

Infection (Day 0): Mice are inoculated intraperitoneally with 1 x 10^5 P. berghei ANKA parasitized red blood cells.

-

Treatment (Day 0-3): Two to four hours post-infection, treatment is initiated. Mice are treated orally or subcutaneously once daily for four consecutive days with:

-

This compound at various doses (e.g., 10, 30, and 100 mg/kg).

-

Vehicle control.

-

Positive control (e.g., Chloroquine at 10 mg/kg).

-

-

Monitoring (Day 4): On day 4, thin blood smears are prepared from the tail vein of each mouse.

-

Parasitemia Determination: The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by microscopic examination.

-

Efficacy Calculation: The average parasitemia of the control group is considered 100%. The percentage suppression of parasitemia for each treated group is calculated using the following formula:

% Suppression = (1 - (Mean parasitemia of treated group / Mean parasitemia of control group)) x 100

Table 2: Hypothetical Data Presentation for 4-Day Suppressive Test

| Treatment Group | Dose (mg/kg) | Mean Parasitemia (%) on Day 4 (± SD) | Percent Suppression (%) |

| Vehicle Control | - | 35.2 (± 4.5) | 0 |

| This compound | 10 | 24.6 (± 3.1) | 30.1 |

| This compound | 30 | 12.3 (± 2.5) | 65.1 |

| This compound | 100 | 2.1 (± 0.8) | 94.0 |

| Chloroquine | 10 | 0.5 (± 0.2) | 98.6 |

Pharmacokinetic (PK) and Toxicology Studies

Preliminary pharmacokinetic and toxicology studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile and the safety of this compound.

Objective: To determine the basic pharmacokinetic parameters and assess the acute toxicity of this compound in mice.

Protocols:

-

Pharmacokinetics: A single dose of this compound is administered to mice (e.g., orally or intravenously). Blood samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) and the concentration of the compound in plasma is determined using a validated analytical method (e.g., LC-MS/MS).

-

Acute Toxicity: A single high dose of this compound is administered to a group of mice. The animals are observed for a period of 14 days for any signs of toxicity, such as changes in behavior, weight loss, or mortality.

Table 3: Key Parameters for Preliminary PK and Toxicology Assessment

| Study | Key Parameters to be Determined |

| Pharmacokinetics | Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the curve), t1/2 (Half-life) |

| Acute Toxicity | LD50 (Median lethal dose), Clinical signs of toxicity, Body weight changes, Gross pathology at necropsy |

Logical Relationship for In Vivo Drug Development

Caption: Decision-making workflow in preclinical antimalarial drug development.

Data Interpretation and Next Steps

-

A dose-dependent reduction in parasitemia in the 4-day suppressive test is a strong indicator of in vivo antimalarial activity.

-

The pharmacokinetic profile will inform the dosing regimen for subsequent efficacy studies.

-

The toxicology data will establish the safety margin of the compound.

Based on favorable outcomes in these initial in vivo studies, further investigations may include:

-

Dose-ranging studies to determine the ED50 and ED90 (effective doses required to suppress parasitemia by 50% and 90%, respectively).

-

Studies in different mouse strains to assess the impact of host genetic background on efficacy.

-

Evaluation against drug-resistant parasite lines to determine the potential for cross-resistance with existing antimalarials.

-

Combination studies with other antimalarial drugs to explore potential synergistic effects.

Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. Efforts should be made to minimize animal suffering through the use of appropriate anesthetics and analgesics and by defining humane endpoints.[9][10]

References

- 1. fastercapital.com [fastercapital.com]

- 2. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 3. Mouse Models of Uncomplicated and Fatal Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmv.org [mmv.org]

- 5. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemo Suppressive and Curative Potential of Hypoestes forskalei Against Plasmodium berghei: Evidence for in vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethical considerations in animal studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Animal Studies: Important Ethical Considerations You Need to Know - Enago Academy [enago.com]

Application Notes and Protocols: Preparing TCMDC-137332 Stock Solutions for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCMDC-137332 is a small molecule inhibitor identified from the Tres Cantos Antimalarial Set (TCAMS) with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] With a reported IC50 value of 7 nM, this compound serves as a valuable tool for researchers investigating novel antimalarial drugs and studying the biology of P. falciparum.[1][3] Proper preparation of stock solutions is a critical first step to ensure accurate and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For ease of reference, the key chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 165119-08-4 | [3][4] |

| Molecular Formula | C₁₇H₁₈ClNO₂ | [4] |

| Molecular Weight | 303.79 g/mol | [4] |

| Appearance | Crystalline solid | |

| Purity | >98% (typical) | |

| IC₅₀ against P. falciparum | 7 nM | [1][3] |

| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [5] |

| Storage of Solid | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. | [4] |

| Storage of Stock Solution | Short-term (days to weeks): -20°C. Long-term (months): -80°C. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Materials

-

This compound solid compound

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to perform a small-scale solubility test before proceeding with larger quantities to ensure the compound dissolves completely at the desired concentration.

-

Equilibrate this compound to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

-

Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.038 mg of the compound (Molecular Weight = 303.79).

-

Add Solvent: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.

-

Dissolve the Compound: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Aliquot and Store: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquots at -20°C for short-term use or at -80°C for long-term storage. When ready to use, thaw an aliquot at room temperature and mix well before diluting to the final experimental concentration in the appropriate cell culture medium or buffer.

Visualizations

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.

Caption: Workflow for preparing this compound stock solution.

Putative Signaling Pathway of this compound

While the direct target of this compound is still under investigation, related compounds from the same chemical series, such as TCMDC-135051, have been shown to inhibit the Plasmodium falciparum cdc2-related kinase 3 (PfCLK3).[6][7][8][9] PfCLK3 is a key regulator of RNA splicing, an essential process for parasite survival. The diagram below illustrates the hypothesized mechanism of action for this compound, targeting PfCLK3 to disrupt parasite development.

Caption: Putative signaling pathway of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. medkoo.com [medkoo.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. Lysine targeting covalent inhibitors of malarial kinase PfCLK3 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Targeting PfCLK3 with Covalent Inhibitors: A Novel Strategy for Malaria Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Potent PfCLK3 Inhibitors Based on TCMDC-135051 as a New Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TCMDC-135051 in Kinase Assays